REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12]C)[C:8](=[O:14])[CH2:7][CH2:6]2.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[OH:12])[C:8](=[O:14])[CH2:7][CH2:6]2
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Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CCC(C2=CC1OC)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CCC(C2=CC1OC)=O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at −78° C. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WAIT
|
Details
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at 0° C. for 1 hr
|
Duration
|
1 h
|
Type
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TEMPERATURE
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Details
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The solution was then cooled back to −78° C. with a dry-ice/iPrOH bath
|
Type
|
CUSTOM
|
Details
|
quenched with 50 mL of MeOH
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated on a rotary evaporator to dryness
|
Type
|
DISSOLUTION
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Details
|
the solid was re-dissolved in MeOH
|
Type
|
CONCENTRATION
|
Details
|
concentrated again for two more times
|
Type
|
CUSTOM
|
Details
|
The red solid, the title compound, was used in subsequent reactions without further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |